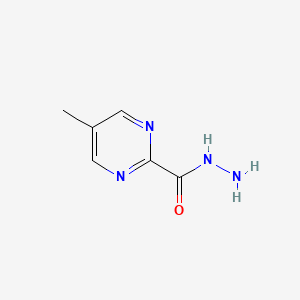

5-Methylpyrimidine-2-carbohydrazide

Description

The Privileged Pyrimidine (B1678525) Scaffold

The pyrimidine ring system is a cornerstone of modern organic and medicinal chemistry. As a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, it is integral to the very blueprint of life. Current time information in Bangalore, IN. This natural prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in biologically active compounds. nih.govgoogle.com

The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the biological and physicochemical properties of its derivatives. google.com This has led to the development of a wide array of therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. nih.govresearchgate.net The ability of the pyrimidine core to interact with various biological targets through hydrogen bonding and other non-covalent interactions further underscores its significance in the design of new pharmaceuticals. nih.gov

The Versatile Hydrazide and N-Acylhydrazone Moiety

The hydrazide functional group (-CONHNH2) and its derivatives, particularly N-acylhydrazones, are recognized for their broad spectrum of chemical and biological activities. nih.govarabjchem.org Hydrazides are key synthetic intermediates, readily undergoing condensation reactions with aldehydes and ketones to form N-acylhydrazones. nih.gov This reactivity provides a straightforward method for generating diverse molecular libraries.

From a biological perspective, the hydrazide and N-acylhydrazone moieties are present in numerous compounds exhibiting antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The -CO-NH-N=CH- pharmacophore in N-acylhydrazones is crucial for their biological effects, often acting as a key binding element to target enzymes and receptors. researchgate.net The ability of these groups to form stable complexes with metal ions also contributes to their diverse biological profiles.

Properties

CAS No. |

87362-27-4 |

|---|---|

Molecular Formula |

C6H8N4O |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-methylpyrimidine-2-carbohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-4-2-8-5(9-3-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |

InChI Key |

ZSKLNFYZKVFEJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)C(=O)NN |

Origin of Product |

United States |

The Intersection: Pyrimidine Carbohydrazide Chemistry

Emerging Research Trends

Recent research trends in pyrimidine-carbohydrazide chemistry focus on the synthesis of novel derivatives and the evaluation of their biological potential. A common strategy involves the synthesis of a pyrimidine-carbohydrazide core, which is then used as a platform to generate a series of N-acylhydrazone derivatives by reacting it with various substituted aldehydes. nih.gov

For instance, studies on analogous compounds like 5-methylpyrazine-2-carbohydrazide (B1341549) have demonstrated a viable synthetic route starting from the corresponding carboxylic acid, which is esterified and then treated with hydrazine (B178648) hydrate (B1144303) to yield the carbohydrazide. nih.gov This intermediate is subsequently reacted with a range of aromatic aldehydes to produce a library of N-acylhydrazone derivatives. These derivatives have been evaluated for various biological activities, including as anti-tubercular and antimicrobial agents. arabjchem.orgresearchgate.net

A Conceptual Framework for Investigating 5-Methylpyrimidine-2-carbohydrazide

While extensive research specifically on this compound is still emerging, a clear conceptual framework for its investigation can be established based on the known properties of its constituent parts and related compounds. The primary research objectives would logically revolve around its synthesis, structural characterization, and the exploration of its biological and chemical properties.

Synthesis and Characterization: A key initial objective would be the development of an efficient and scalable synthesis route for this compound. A plausible approach, mirroring the synthesis of its pyrazine (B50134) analog, would involve the conversion of 5-methylpyrimidine-2-carboxylic acid to its corresponding ester, followed by hydrazinolysis.

Table 1: Plausible Synthesis Route for this compound

| Step | Reactant | Reagent | Product |

| 1 | 5-methylpyrimidine-2-carboxylic acid | Alcohol (e.g., Methanol), Acid catalyst | Methyl 5-methylpyrimidine-2-carboxylate |

| 2 | Methyl 5-methylpyrimidine-2-carboxylate | Hydrazine hydrate | This compound |

Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy would be essential to confirm the structure. Furthermore, obtaining single-crystal X-ray diffraction data would provide definitive proof of its three-dimensional structure. researchgate.net

Exploration of Biological and Chemical Properties: A major research thrust would be the investigation of the biological activity of this compound and its N-acylhydrazone derivatives. Drawing from the activities of related pyrimidine and hydrazone compounds, potential areas of investigation include:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Evaluation against various cancer cell lines.

Enzyme Inhibition: Testing for inhibitory activity against specific enzymes, such as kinases or urease.

Table 2: Potential Biological Screening Targets for this compound Derivatives

| Activity | Target Organism/Cell Line | Rationale |

| Antibacterial | Staphylococcus aureus, Escherichia coli | Broad-spectrum antibacterial potential of pyrimidines and hydrazones. |

| Antifungal | Candida albicans, Aspergillus niger | Known antifungal properties of related heterocyclic compounds. |

| Anticancer | Human cancer cell lines (e.g., MCF-7, A549) | Anticancer potential of pyrimidine and N-acylhydrazone scaffolds. |

| Anti-tubercular | Mycobacterium tuberculosis | Activity of the analogous 5-methylpyrazine-2-carbohydrazide derivatives. arabjchem.org |

The conceptual framework for investigating this compound is thus firmly rooted in established chemical principles and the promising biological activities of its parent scaffolds. Future research in this area holds the potential to uncover new chemical entities with valuable applications in medicine and materials science.

Strategies for Pyrimidine Ring Construction and Specific Methylation at C-5

The formation of the pyrimidine ring is the cornerstone of the synthesis. A prevalent method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. To achieve the specific 5-methyl substitution, a precursor containing the methyl group at the appropriate position is selected. For instance, a methylated 1,3-dicarbonyl compound can be used as a starting material.

Other strategies for pyrimidine ring formation include:

Cycloaddition Reactions : Various cycloaddition approaches, such as [3+3], [5+1], and multi-component reactions, offer versatile routes to substituted pyrimidines. For example, a [3+3] annulation between an α,β-unsaturated ketone and an amidine can yield the pyrimidine core.

From Enamines : A ZnCl₂-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step synthesis of 4,5-disubstituted pyrimidines.

From Allylic Compounds : A base-promoted intermolecular reaction between allylic compounds and amidines, using oxygen as the oxidant, can form polysubstituted pyrimidines with high atom economy.

Enzymatic methods also play a role in the modification of the pyrimidine ring. A number of enzymes are known to methylate the C-5 position of the pyrimidine ring, a process that involves the nucleophilic addition of an active site cysteine to the C-6 position, followed by a methyl transfer from a donor molecule. In chemical synthesis, the methylation of cytosine at the C-5 position is a known modification that can influence the molecule's conformation and interactions.

Introduction of the Carbohydrazide Functionality at the C-2 Position

The introduction of the carbohydrazide group (-CONHNH₂) at the C-2 position is a key functionalization step. This is most commonly achieved via a precursor molecule, typically an ester, which is then converted to the desired hydrazide.

The most direct and widely used method for synthesizing carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate (NH₂NH₂·H₂O). This nucleophilic acyl substitution reaction typically involves refluxing the pyrimidine-2-carboxylate (B12357736) ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol (B129727).

A typical reaction scheme proceeds as follows: Ethyl 5-methylpyrimidine-2-carboxylate + Hydrazine Hydrate → this compound + Ethanol

The reaction conditions can be optimized for better yield. For example, using a 5-10 fold molar excess of hydrazine hydrate and refluxing in ethanol for several hours is often effective. Upon cooling, the carbohydrazide product often precipitates from the solution and can be collected by filtration. However, under certain harsh conditions (e.g., high temperatures and large excess of hydrazine), the pyrimidine ring itself can be susceptible to cleavage, leading to undesired byproducts.

In some cases, the synthesis starts from a carboxylic acid, which is first converted to its ester. For instance, 5-methylpyrazine-2-carboxylic acid is first esterified and then treated with hydrazine hydrate to yield the carbohydrazide.

Both multi-step and one-pot syntheses have been successfully employed for preparing pyrimidine carbohydrazides and related heterocyclic structures.

One-Pot and Multi-Component Reactions (MCRs): These modern approaches combine several reaction steps into a single procedure without isolating intermediates, offering improved efficiency, reduced waste, and simpler workups. For example, highly substituted pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives have been synthesized via a five-component cascade reaction in a mixture of water and ethanol. Such MCRs are advantageous due to their operational simplicity and the use of environmentally benign solvents.

| Feature | Multi-Step Synthesis (e.g., Synthesis of Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide) | One-Pot/Multi-Component Synthesis (e.g., Synthesis of Pyrido[1,2-a]pyrimidine-7-carbohydrazides) |

|---|---|---|

| Starting Materials | Simple, commercially available reagents (e.g., 2-aminopyrimidine) | Multiple starting materials combined in one vessel (e.g., diamines, cyanoacetohydrazide, etc.) |

| Number of Steps | Multiple (e.g., six steps) with isolation of intermediates | Single procedural step (cascade/domino reaction) |

| Efficiency | Can be lower due to multiple steps and purification losses | High efficiency, shorter reaction times |

| Workup | Multiple workups and purifications required | Simplified, often involving a single purification step |

| Environmental Impact | Generates more solvent and chemical waste | More atom-economical and often uses greener solvents |

The synthesis of pyrimidines has increasingly benefited from the application of green chemistry principles, which aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. Traditional methods often rely on hazardous solvents and toxic reagents, whereas greener alternatives offer significant advantages.

Key green chemistry techniques applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis : This technique can dramatically shorten reaction times and improve yields.

Ultrasound-Assisted Synthesis : Sonication provides mechanical energy to facilitate reactions, often under milder conditions.

Use of Green Solvents : Replacing hazardous organic solvents with water, ionic liquids, or even solvent-free conditions enhances the environmental profile of the synthesis. For instance, some pyrimidine syntheses have been successfully carried out in water.

Catalyst-Free Reactions : Designing reactions that proceed efficiently without a catalyst simplifies purification and avoids the use of often toxic or expensive metal catalysts.

Multicomponent Reactions (MCRs) : As discussed previously, MCRs are inherently green as they combine multiple steps, reduce waste, and save time and energy.

These cost-effective and adaptive methodologies are progressively replacing traditional procedures that are often more time-consuming and prohibitive.

Reaction Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final carbohydrazide product. Key parameters that are typically adjusted include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

For the critical step of converting the ester to the carbohydrazide, optimization may involve:

Molar Ratio of Hydrazine : An excess of hydrazine hydrate is generally used to drive the reaction to completion, but a very large excess can sometimes promote side reactions like ring cleavage. The optimal amount, often between 5 to 20 equivalents, depends on the specific substrate.

Solvent and Temperature : Alcohols like ethanol and methanol are common solvents, and reflux temperatures are frequently employed to ensure a reasonable reaction rate.

In the construction of the pyrimidine ring itself, catalyst and solvent choice are paramount. For example, in a [3+3] annulation to form pyrimidines, strong bases like choline (B1196258) hydroxide (B78521) were found to be effective catalysts. The optimization of a five-component reaction to produce a related carbohydrazide showed that while a piperidine (B6355638) catalyst did not significantly improve the yield over a catalyst-free reaction in refluxing ethanol, the conditions were still fine-tuned to achieve the best outcome.

| Reaction Type | Parameter Optimized | Conditions Tested | Outcome | Reference |

|---|---|---|---|---|

| Five-Component Synthesis of Pyrido[1,2-a]pyrimidine-carbohydrazide | Catalyst | None vs. Piperidine | No significant change in yield (60%) | |

| [3+3] Annulation of Unsaturated Ketones and Amidine | Catalyst/Reaction Medium | Various strong bases (NaOH, KOH, CsOH) vs. Choline Hydroxide | Choline hydroxide as both catalyst and medium at 60 °C gave optimal results. | |

| Ester to Hydrazide Conversion | Molar ratio of Hydrazine Hydrate | Equimolar vs. 5-20x excess | Excess hydrazine hydrate generally leads to higher yields and prevents dimer formation. |

Isolation and Purification Techniques for Synthesized Compounds

Following the synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for this purpose.

A typical workup and purification procedure for a pyrimidine carbohydrazide might involve:

Initial Isolation : If the product precipitates upon cooling the reaction mixture, it can be collected by simple filtration.

Extraction : The reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer containing the product is then washed with water and a brine solution to remove water-soluble impurities.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methylpyrimidine 2 Carbohydrazide

Single Crystal X-ray Diffraction Analysis

An exhaustive search for single-crystal X-ray diffraction studies on 5-Methylpyrimidine-2-carbohydrazide did not yield specific results. This type of analysis is crucial for definitively determining a molecule's three-dimensional structure.

Determination of Molecular Conformation and Bond Geometries

Without experimental crystallographic data, the precise molecular conformation, bond lengths, and bond angles of this compound remain unconfirmed. While data exists for analogous structures, such as 5-methylpyrazine-2-carbohydrazide (B1341549) researchgate.net, direct extrapolation to the pyrimidine (B1678525) system is not scientifically rigorous due to the different electronic properties of the pyrimidine ring.

Investigation of Intermolecular Interactions

Similarly, a detailed understanding of the intermolecular forces, including hydrogen bonding and potential π-π stacking interactions that govern the crystal lattice of this compound, is absent from the literature. Studies on related pyrimidine derivatives have shown the prevalence of N-H···N hydrogen bonds and π-π stacking, which typically form complex supramolecular architectures nih.gov. However, the specific patterns for the title compound are not documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a fundamental tool for elucidating molecular structure in solution, specific, assigned spectral data for this compound is not published in readily accessible sources.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A complete, assigned ¹H NMR spectrum for this compound is not available. While spectra for simpler, related compounds like 5-methylpyrimidine (B16526) can be found spectrabase.com, the addition of the carbohydrazide (B1668358) group at the 2-position significantly alters the chemical shifts of the pyrimidine and methyl protons, making direct comparisons unreliable.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Detailed ¹³C NMR data, which would provide definitive information on the carbon framework of this compound, is also not present in the surveyed literature. The chemical shifts of the pyrimidine ring carbons, the methyl carbon, and the carbonyl carbon of the hydrazide moiety have not been experimentally reported and assigned. General ranges for chemical shifts in pyrimidine and carbonyl compounds are known, but specific values are needed for unambiguous characterization oregonstate.educhemicalbook.com.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of molecules like this compound. By spreading the spectral information across two frequency axes, these techniques resolve signal overlap and reveal through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For this compound, a COSY spectrum would be expected to show a crucial cross-peak between the two aromatic protons on the pyrimidine ring (H4 and H6), confirming their adjacent positions. No other correlations would be anticipated, as the methyl and hydrazide protons are not coupled to other protons within a three-bond range. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons to which they are attached (¹JCH). sdsu.eduyoutube.com An HSQC or HMQC spectrum provides a direct link between the proton and carbon chemical shifts. For the title compound, this would show correlations between the methyl protons and the methyl carbon, as well as between the H4/H6 pyrimidine protons and their respective carbons. This technique is highly effective for assigning carbon signals that correspond to protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the molecular backbone by revealing long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This is critical for connecting different functional groups. For this compound, key HMBC correlations would be expected between:

The methyl protons (5-CH₃) and the C5 and C4/C6 carbons of the pyrimidine ring.

The pyrimidine protons (H4 and H6) and various carbons within the ring, as well as the C2 carbon.

The pyrimidine protons (H4/H6) and the C2 carbon, which is also attached to the carbohydrazide group.

Crucially, a correlation between the pyrimidine protons (likely H6) and the carbonyl carbon (C=O) of the carbohydrazide moiety would firmly establish the connection of the substituent to the C2 position of the ring.

These combined 2D NMR techniques provide a comprehensive and definitive assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Proton Signal | COSY Correlation (H-H) | HSQC/HMQC Correlation (¹JCH) | HMBC Correlations (²JCH, ³JCH) |

| 5-CH₃ | None | C-CH₃ | C4, C5, C6 |

| H4 | H6 | C4 | C2, C5, C6 |

| H6 | H4 | C6 | C2, C4, C5, C=O |

| -NH- | -NH₂ | None | C=O |

| -NH₂ | -NH- | None | C=O |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The vibrational spectrum of this compound is a composite of the modes from its core structures.

Pyrimidine Ring Modes: The pyrimidine heterocycle has a set of characteristic vibrational modes. These include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

Ring Stretching: C=C and C=N stretching vibrations within the ring give rise to a series of sharp bands, often of variable intensity, in the 1600-1400 cm⁻¹ region. ias.ac.in

Ring Breathing and Deformations: The collective in-plane and out-of-plane bending and deformation modes of the ring structure produce a fingerprint of absorptions at lower wavenumbers (<1300 cm⁻¹). nih.gov

Carbohydrazide Group Modes: The -CO-NH-NH₂ group has several distinct and strong vibrational bands:

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups typically produce strong, broad absorptions in the 3400-3200 cm⁻¹ range. The presence of multiple bands in this region is characteristic of the asymmetric and symmetric stretches of the NH₂ group and the single N-H stretch.

C=O Stretching (Amide I): The carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the 1700-1650 cm⁻¹ region. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This mode, resulting from a combination of N-H bending and C-N stretching, occurs around 1620-1580 cm⁻¹.

C-N Stretching and N-N Stretching: These vibrations are found at lower frequencies, typically in the 1400-1000 cm⁻¹ range.

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| N-H Stretching | -NH-NH₂ | 3400 - 3200 | Strong, Broad |

| C-H Stretching (Aromatic) | Pyrimidine Ring | 3100 - 3000 | Medium |

| C-H Stretching (Aliphatic) | -CH₃ | 2980 - 2850 | Medium-Weak |

| C=O Stretching (Amide I) | Carbohydrazide | 1700 - 1650 | Very Strong |

| N-H Bending (Amide II) | Carbohydrazide | 1620 - 1580 | Strong |

| C=N/C=C Ring Stretching | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |

| C-H Bending | -CH₃ | 1460 - 1370 | Medium |

| C-N Stretching | Carbohydrazide/Ring | 1400 - 1200 | Medium-Variable |

The observed vibrational frequencies can be influenced by the molecule's conformation and intermolecular interactions. For this compound, the most significant factor is intermolecular hydrogen bonding, facilitated by the carbohydrazide's N-H donor and C=O acceptor sites. In the solid state, extensive hydrogen bonding can cause a significant redshift (shift to lower frequency) of the C=O stretching band and a broadening and redshift of the N-H stretching bands compared to their positions in a dilute, non-polar solution. nih.gov Furthermore, the dihedral angle between the pyrimidine ring and the carbohydrazide substituent can influence the degree of electronic conjugation, which may cause slight shifts in the ring and C=O stretching frequencies.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. nih.gov For this compound (C₆H₈N₄O), the molecular weight is 152.15 g/mol .

In an electron impact (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺˙), which should appear at a mass-to-charge ratio (m/z) of 152. This molecular ion can then undergo a series of fragmentation events, breaking at its weakest bonds to form smaller, stable daughter ions. tutorchase.comnih.gov The analysis of these fragments helps to confirm the arrangement of atoms.

A plausible fragmentation pathway for this compound would likely involve:

Initial Loss of the Hydrazinyl Radical: Cleavage of the N-N bond to lose ·NHNH₂ (m/z 31), resulting in a stable acylium ion at m/z 121.

Loss of the Carbohydrazide Side Chain: Cleavage of the C-C bond between the ring and the carbonyl group can occur in two ways:

Loss of the ·CONHNH₂ radical (m/z 74), leaving the 5-methylpyrimidine cation at m/z 79.

Formation of the 5-methylpyrimidine-2-carbonyl cation (m/z 121) with loss of the ·NH₂ radical.

Fragmentation of the Pyrimidine Ring: Following initial side-chain losses, the pyrimidine ring itself can fragment. A common pathway for pyrimidine-like heterocycles involves the loss of HCN (m/z 27) or related neutral molecules. sapub.org For example, the fragment at m/z 79 could lose HCN to yield a fragment at m/z 52.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Ion/Fragment Structure | Proposed Origin |

| 152 | [C₆H₈N₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₅H₅N₂O]⁺ | M⁺˙ - ·NHNH₂ |

| 107 | [C₅H₅N₂]⁺ | M⁺˙ - ·CONH₂ |

| 93 | [C₄H₃N₂O]⁺ | M⁺˙ - ·CH₃ - CO |

| 79 | [C₅H₅N₂]⁺ | M⁺˙ - ·CONHNH₂ |

| 52 | [C₃H₂N]⁺ | [C₅H₅N₂]⁺ - HCN |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the stoichiometric composition and confirming the empirical formula of a newly synthesized substance. researchgate.net

For this compound, the molecular formula is C₆H₈N₄O. The theoretical elemental composition is calculated as follows:

Molecular Weight: (6 × 12.011) + (8 × 1.008) + (4 × 14.007) + (1 × 15.999) = 152.15 g/mol

% Carbon (C): (6 × 12.011 / 152.15) × 100% = 47.36%

% Hydrogen (H): (8 × 1.008 / 152.15) × 100% = 5.30%

% Nitrogen (N): (4 × 14.007 / 152.15) × 100% = 36.83%

% Oxygen (O): (1 × 15.999 / 152.15) × 100% = 10.51%

An experimental result for a purified sample that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the proposed molecular formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Atoms in Formula | Total Mass Contribution | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 47.36% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.30% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 36.83% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.51% |

| Total | 152.157 | 100.00% |

Chemical Reactivity and Derivatization Strategies of 5 Methylpyrimidine 2 Carbohydrazide

Synthesis of Schiff Bases (Hydrazones) via Condensation Reactions

The reaction of a carbohydrazide (B1668358) with an aldehyde or ketone to form a hydrazone, commonly known as a Schiff base, is a fundamental transformation. The nucleophilic terminal amino group (-NH₂) of the hydrazide attacks the electrophilic carbonyl carbon, leading to a condensation reaction that eliminates a molecule of water and forms a stable carbon-nitrogen double bond (C=N).

5-Methylpyrimidine-2-carbohydrazide readily undergoes condensation with a wide array of carbonyl compounds. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. researchgate.netmdpi.com The reactivity extends to various aromatic, heteroaromatic, and aliphatic aldehydes and ketones. For instance, analogous pyrimidine (B1678525) carbohydrazides have been successfully condensed with a range of substituted benzaldehydes to produce the corresponding hydrazones in high yields. nih.gov The reaction of 5-methylpyrazine-2-carbohydrazide (B1341549), a close structural analog, with different substituted aromatic carbonyl compounds demonstrates the broad applicability of this synthetic route. researchgate.net

The general scheme for this reaction is as follows:

Scheme 1: General synthesis of Schiff bases from this compound.

A representative set of reactions showcasing the versatility of this condensation is detailed in the table below.

| Carbonyl Substrate | Reaction Conditions | Product Description |

|---|---|---|

| Benzaldehyde (B42025) | Ethanol, reflux, cat. Acetic Acid | (E)-N'-benzylidene-5-methylpyrimidine-2-carbohydrazide |

| 4-Chlorobenzaldehyde | Ethanol, reflux | (E)-N'-(4-chlorobenzylidene)-5-methylpyrimidine-2-carbohydrazide |

| 4-Nitrobenzaldehyde | Methanol, reflux | (E)-N'-(4-nitrobenzylidene)-5-methylpyrimidine-2-carbohydrazide |

| 4-Methoxybenzaldehyde | Ethanol, reflux, cat. Acetic Acid | (E)-N'-(4-methoxybenzylidene)-5-methylpyrimidine-2-carbohydrazide |

| Acetophenone | Ethanol, reflux | (E)-5-methyl-N'-(1-phenylethylidene)pyrimidine-2-carbohydrazide |

| Pyridine-2-carboxaldehyde | Methanol, reflux | (E)-5-methyl-N'-(pyridin-2-ylmethylene)pyrimidine-2-carbohydrazide |

The electronic nature of the substituents on the aromatic or heteroaromatic ring of the aldehyde or ketone substrate significantly influences the reaction rate and outcome.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) groups on the aromatic ring increase the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl compound more susceptible to nucleophilic attack by the hydrazide, generally leading to faster reaction rates and higher yields of the corresponding hydrazone. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) decrease the electrophilicity of the carbonyl carbon. This deactivation can result in slower reaction times and may require more stringent conditions, such as prolonged heating or a stronger acid catalyst, to achieve complete conversion.

Cyclocondensation Reactions to Form Novel Heterocyclic Systems

The carbohydrazide and its derived hydrazones are excellent precursors for the synthesis of various five-membered heterocycles through cyclocondensation reactions. These intramolecular or intermolecular cyclizations lead to the formation of stable aromatic systems like oxadiazoles, triazoles, and pyrazoles.

1,3,4-Oxadiazoles are commonly synthesized from carbohydrazides via cyclodehydration. Several methods are available for this transformation:

Oxidative Cyclization of Hydrazones: Schiff bases derived from this compound can be treated with an oxidizing agent, such as bromine in acetic acid, to induce cyclization and form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

Dehydration of Diacylhydrazines: The carbohydrazide can be acylated with an aromatic acid chloride or anhydride (B1165640) to form an N,N'-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield the 1,3,4-oxadiazole. nih.govnih.gov

| Starting Material | Reagent(s) | Product |

|---|---|---|

| N'-Aroyl-5-methylpyrimidine-2-carbohydrazide | Phosphorus Oxychloride (POCl₃), reflux | 2-(5-Methylpyrimidin-2-yl)-5-aryl-1,3,4-oxadiazole |

| This compound | Aromatic Carboxylic Acid, POCl₃, reflux | 2-(5-Methylpyrimidin-2-yl)-5-aryl-1,3,4-oxadiazole |

| N'-Benzylidene-5-methylpyrimidine-2-carbohydrazide | Acetic Anhydride, reflux | Acetylated intermediate, further steps needed |

The versatile reactivity of the carbohydrazide moiety also allows for its conversion into other important heterocyclic systems.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through several routes. A common method involves the reaction of the carbohydrazide with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) to form a dithiocarbazate salt. This intermediate is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the 4-amino-1,2,4-triazole-3-thione derivative. globalresearchonline.netjchemrev.com Alternatively, reaction with isothiocyanates produces thiosemicarbazide (B42300) intermediates, which can be cyclized under basic conditions to form triazole-thiones. jchemrev.com

Pyrazoles: Pyrazole (B372694) rings can be constructed via the Knorr pyrazole synthesis and related reactions. mdpi.com This involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This compound can act as the hydrazine component, reacting with substrates like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in a suitable solvent, often with acid catalysis, to form a pyrazole ring linked to the pyrimidine core. miami.edunih.gov

| Target Heterocycle | Key Reagents | Intermediate/Product Type |

|---|---|---|

| 1,2,4-Triazole-thione | 1. CS₂, KOH 2. Hydrazine Hydrate | 5-(5-Methylpyrimidin-2-yl)-4H-1,2,4-triazole-3-thione |

| Pyrazole | Acetylacetone (2,4-pentanedione), Acid catalyst | 2-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-5-methylpyrimidine |

| Thiadiazole | Thiosemicarbazide, Acid | Formation of thiadiazole derivatives via thiosemicarbazide intermediate |

N-Substitution and Pyrimidine Ring Modification Reactions

Beyond the primary reactions of the hydrazide group, both the hydrazide nitrogen atoms and the pyrimidine ring itself can be subjects of further chemical modification.

N-Substitution: The nucleophilic nitrogen atoms of the carbohydrazide moiety can be targeted for substitution. A prominent example is the reaction with isothiocyanates to yield N-substituted thiosemicarbazides. luxembourg-bio.com These intermediates are valuable as they can be cyclized to form various heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles. jchemrev.com

Pyrimidine Ring Modification: The pyrimidine ring, while generally stable, can undergo specific modifications. In a notable transformation known as skeletal editing, pyrimidines can be converted into pyrazoles. This reaction involves treatment with hydrazine at elevated temperatures, often activated by N-alkylation or reaction with triflic anhydride, which facilitates a ring-opening and re-closure sequence to formally delete a carbon atom. escholarship.org Furthermore, modifications on other pyrimidine systems suggest potential pathways for altering the 5-methylpyrimidine (B16526) core, such as introducing a thiomethyl group at the C-2 position or other functional groups at available positions on the ring. nih.gov Modifications at the C-5 methyl group, such as halogenation followed by cross-coupling reactions, represent another potential avenue for derivatization, drawing from established pyrimidine chemistry. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Processes

The derivatization of this compound is a process governed by the interplay of electronic and steric factors inherent to the molecule. The pyrimidine ring, being an electron-deficient heterocycle, and the presence of both an electron-donating methyl group and an electron-withdrawing carbohydrazide group, create a nuanced reactivity landscape. This section explores the expected regioselectivity and potential for stereoselectivity in the derivatization of this compound, drawing upon established principles of pyrimidine chemistry in the absence of direct literature on this specific molecule.

The positions on the pyrimidine ring are not equally reactive. The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms electron-deficient and thus susceptible to nucleophilic attack, while making electrophilic substitution challenging. The general order of reactivity for nucleophilic attack on an unsubstituted pyrimidine ring is C4 > C6 > C2 > C5. However, the substituents on the this compound core significantly modify this inherent reactivity.

The 5-methyl group is an electron-donating group through an inductive effect (+I), which slightly increases the electron density of the ring, particularly at the ortho (C4 and C6) and para (C2) positions. Conversely, the 2-carbohydrazide group is electron-withdrawing due to the mesomeric effect (-M) of the carbonyl group, which strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, especially at the C4 and C6 positions.

Regioselectivity in Ring Derivatization

Derivatization reactions on the pyrimidine ring of this compound are expected to be highly regioselective.

Nucleophilic Aromatic Substitution (SNAr): In the presence of a suitable leaving group (e.g., a halogen) at the C4 or C6 position, nucleophilic aromatic substitution would be a highly favored reaction. The combined electron-withdrawing effects of the ring nitrogens and the 2-carbohydrazide group would strongly activate these positions for displacement. Given the general reactivity trend of pyrimidines, the C4 position is expected to be more susceptible to nucleophilic attack than the C6 position researchgate.net.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, should such a reaction be forced, the directing effects of the substituents would determine the outcome. The 5-methyl group is an ortho, para-director, activating positions C4, C6, and C2. The 2-carbohydrazide group is a meta-director, deactivating the ring but directing incoming electrophiles to the C5 position. Given that the C5 position is already substituted, and the powerful deactivating effect of the carbohydrazide group, electrophilic substitution on the ring is anticipated to be unfavorable.

Regioselectivity in Hydrazide Group Derivatization

The carbohydrazide moiety is a primary site for derivatization. The terminal -NH2 group of the hydrazide is a potent nucleophile and will readily react with a variety of electrophiles. This type of reaction is generally highly regioselective, with the reaction occurring exclusively at the terminal nitrogen atom.

Common derivatizations include:

Reaction with aldehydes and ketones to form hydrazones.

Acylation with acid chlorides or anhydrides to form N-acylhydrazides.

Reaction with isocyanates to form semicarbazide (B1199961) derivatives.

Stereoselectivity

The concept of stereoselectivity becomes relevant in derivatization processes where a new chiral center is formed. In the context of this compound, which is itself achiral, stereoselectivity can be induced through several strategies:

Use of Chiral Reagents: Reaction of the carbohydrazide group with a chiral aldehyde, ketone, or acylating agent would result in the formation of a mixture of diastereomers. The facial selectivity of the attack on the electrophile would determine the diastereomeric ratio.

Use of Chiral Catalysts: In reactions where a new stereocenter is created, the use of a chiral catalyst can favor the formation of one enantiomer over the other. For instance, a catalytic asymmetric reduction of a hydrazone derivative could lead to a chiral amine with high enantiomeric excess.

While there is no specific literature detailing stereoselective derivatizations of this compound, the principles of asymmetric synthesis are broadly applicable.

The following table summarizes the expected regioselectivity for various derivatization reactions of this compound.

| Reaction Type | Reagent | Expected Major Product(s) | Rationale |

| Ring Derivatization | |||

| Nucleophilic Aromatic Substitution (on a 4-halo precursor) | Nu- | 4-substituted-5-methylpyrimidine-2-carbohydrazide | The C4 position is highly activated towards nucleophilic attack by the ring nitrogens and the 2-carbohydrazide group. researchgate.net |

| Electrophilic Aromatic Substitution | E+ | Reaction is unlikely to be facile | The pyrimidine ring is strongly deactivated by the two nitrogen atoms and the 2-carbohydrazide group. |

| Hydrazide Derivatization | |||

| Hydrazone Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | N'-(Alkylidene/Arylmethylidene)-5-methylpyrimidine-2-carbohydrazide | The terminal nitrogen of the hydrazide is highly nucleophilic and selectively attacks the carbonyl carbon. |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)2O) | N'-Acyl-5-methylpyrimidine-2-carbohydrazide | The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic acyl carbon. |

| Reaction with Isocyanate | Isocyanate (R-NCO) | 1-(5-Methylpyrimidine-2-carbonyl)-4-substituted-semicarbazide | The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isocyanate. |

Table 1. Expected Regioselectivity in the Derivatization of this compound.

Coordination Chemistry of 5 Methylpyrimidine 2 Carbohydrazide and Its Metal Complexes

Principles of Ligand Design for Pyrimidine-Carbohydrazides

The design of ligands based on the pyrimidine-carbohydrazide scaffold is a strategic process in supramolecular and coordination chemistry, aimed at creating molecules that can self-assemble into predictable and functional metal-containing architectures. otago.ac.nz The core principle lies in the combination of a pyrimidine (B1678525) ring with a hydrazone or carbohydrazide (B1668358) moiety, which together offer a rich set of coordination sites.

Key design principles include:

Donor Atom Placement : The pyrimidine ring contains nitrogen atoms that are effective coordination sites. The carbohydrazide group (-C(=O)NHNH2) and its hydrazone derivatives (-C(=O)NHN=CR1R2) provide additional nitrogen and oxygen donor atoms. This multi-dentate nature allows for the formation of stable chelate rings with a central metal ion. nih.govunimas.my

Keto-Enol Tautomerism : Hydrazone Schiff bases can undergo keto-enol tautomerism. In coordination chemistry, the ligand typically adopts the enol conformation to bind with the metal center through the deprotonated oxygen atom of the hydroxyl group and the nitrogen atom from the imine moiety. unimas.mynih.gov This versatility is a cornerstone of their ligand function.

Structural Flexibility and Preorganization : The linkage between the pyrimidine and hydrazone units provides rotational freedom, allowing the ligand to adopt different conformations to accommodate the geometric preferences of various metal ions. otago.ac.nz This dynamic behavior is crucial for the self-assembly of complex structures like helicates and grids. otago.ac.nzacs.orgnih.gov

Substituent Effects : The introduction of substituent groups, such as the methyl group in 5-methylpyrimidine-2-carbohydrazide, or other functional groups on the pyrimidine ring or hydrazone terminus, can be used to fine-tune the electronic properties, steric hindrance, and solubility of the ligand. These modifications influence the resulting complex's stability, geometry, and potential for forming extended supramolecular networks. otago.ac.nzacs.orgnih.govdiva-portal.org For instance, terminal hydroxymethyl groups have been used to create specific linear or grid-type polynuclear complexes. acs.orgnih.gov

These design elements allow pyrimidine-carbohydrazide ligands to act as "helicity codons," capable of undergoing reversible dynamic structural changes upon coordination with specific metal ions, making them valuable building blocks in materials science and catalysis. otago.ac.nz

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method is to reflux a solution of the ligand and the metal salt (such as acetates, chlorides, or nitrates) in a solvent like methanol (B129727) or ethanol (B145695). nih.govmdpi.com The resulting solid complexes can then be filtered, purified, and dried. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques:

Spectroscopic Methods : Infrared (IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) upon complexation. nih.gov UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can help elucidate its geometry. nih.gov

Structural Analysis : Single-crystal X-ray diffraction provides definitive information on the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netmdpi.com

Other Techniques : Elemental analysis confirms the stoichiometry of the complexes, while molar conductivity measurements can determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com

This compound and its analogs readily form stable complexes with first-row transition metals, exhibiting a rich and varied coordination chemistry.

Copper(II) Complexes : Cu(II) complexes of pyrimidine-hydrazide derivatives have been extensively studied. otago.ac.nzmdpi.commdpi.com For example, a mononuclear Cu(II) complex, [Cu((kNN′O-HL)(H₂O)₂], was synthesized from N-acetylpyrazine-2-carbohydrazide, a related ligand. mdpi.com In these complexes, the ligand often acts as a mononegative tridentate donor. mdpi.commdpi.com The resulting geometries are typically square planar or square pyramidal, sometimes distorted due to the constraints of the ligand. mdpi.commdpi.com

Iron(III) Complexes : Fe(III) complexes with similar hydrazone ligands have been synthesized and characterized. mdpi.comnih.govresearchgate.net For instance, both mononuclear, [Fe((kNN′O-HL)Cl₂], and binuclear, [Fe(kNN′O-HL)Cl(μ-OMe)]₂, iron(III) complexes have been prepared using N-acetylpyrazine-2-carbohydrazide. mdpi.com Magnetic susceptibility measurements often indicate a high-spin d⁵ configuration, consistent with an octahedral geometry. nih.govnih.gov

Zinc(II) Complexes : Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or, less commonly, five-coordinate complexes. unimas.mymdpi.com Studies on pyrimidine-hydrazone strands have shown that Zn(II) can form linear complexes. acs.orgnih.gov In one case, a five-coordinate, distorted trigonal bipyramidal Zn(II) complex was formed where, in addition to two hydrazone ligands, a dimethylsulfoxide (DMSO) solvent molecule coordinated to the metal center. unimas.my

Cobalt(II) Complexes : Co(II) complexes with hydrazone ligands often exhibit octahedral geometry. nih.govresearchgate.net Magnetic moment measurements for these complexes typically indicate a high-spin state. nih.gov The final structure can be influenced by the specific ligand and counter-ions present, leading to geometries ranging from distorted octahedral to trigonal prismatic. rsc.org

The table below summarizes representative data for metal complexes formed with related hydrazone ligands.

| Metal Ion | Typical Geometry | Magnetic Moment (μB) | Reference |

| Cu(II) | Octahedral | 1.86 | nih.gov |

| Fe(III) | Octahedral (high-spin) | 5.96 | nih.gov |

| Co(II) | Octahedral (high-spin) | 4.81 | nih.gov |

| Zn(II) | Distorted Trigonal Bipyramidal | Diamagnetic | unimas.my |

The coordination behavior of pyrimidine-carbohydrazide ligands is dominated by chelation, where the ligand binds to the central metal ion through multiple donor atoms to form stable ring structures. These ligands typically function in a bidentate or tridentate fashion. unimas.mymdpi.com

Common coordination involves:

A nitrogen atom from the pyrimidine ring.

The nitrogen atom of the imine group (-N=C).

The oxygen atom from the carbonyl group (-C=O) or, more commonly, the enolic hydroxyl group (-C-OH) after deprotonation. unimas.mynih.govmdpi.com

The final structure and properties of the metal complexes are significantly influenced by the stoichiometry of the reactants and the presence of auxiliary ligands, which can be solvent molecules or other coordinating species.

Stoichiometry : The metal-to-ligand ratio is a critical parameter in directing the self-assembly process. For example, with certain ditopic pyrimidine-hydrazone strands, a 2:1 metal-to-ligand ratio tends to produce linear complexes, whereas a 1:1 ratio can lead to the formation of more complex [2 × 2] grid-like supramolecular architectures. acs.orgnih.govdiva-portal.org

Auxiliary Ligands : Molecules such as water, dimethylsulfoxide (DMSO), chloride, or nitrate (B79036) can coordinate to the metal center, completing its coordination sphere. unimas.mymdpi.commdpi.com The inclusion of these auxiliary ligands has a direct impact on the final geometry of the complex. The coordination of a DMSO molecule to a bis(hydrazone) zinc complex, for instance, resulted in an unusual five-coordinate distorted trigonal bipyramidal geometry instead of a more common four-coordinate tetrahedral one. unimas.my Similarly, amino acids or other organic molecules can be used as co-ligands to form ternary complexes with unique stability and structural features. nih.gov

Advanced Spectroscopic and Magnetic Analysis of Metal Complexes

To gain deeper insight into the electronic structure and magnetic properties of these metal complexes, advanced techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are employed. Magnetic moment data, derived from susceptibility measurements, are crucial for determining the number of unpaired electrons and inferring the spin state and geometry of the metal center, particularly for Co(II) and Fe(III) complexes. nih.govnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. It is particularly valuable for characterizing paramagnetic transition metal complexes, such as those of Cu(II) (d⁹) and Fe(III) (d⁵). mdpi.com

For Cu(II) complexes, EPR spectroscopy provides direct information about the electronic and geometric environment of the copper ion. mdpi.com The EPR spectrum is characterized by the g-tensor, which is typically anisotropic and split into components (gₓ, gᵧ, g₂) or (g∥, g⊥ for axial symmetry). These parameters are sensitive to the coordination geometry. researchgate.net

Distinguishing Geometries : The relative values of the g-tensor components can help distinguish between different coordination geometries. For five-coordinate complexes, two common geometries are square-pyramidal and trigonal-bipyramidal. A parameter 'R' or 'G', calculated from the g-values, is used for this purpose. researchgate.net For systems with g∥ > g⊥ > gₑ (2.0023), a G value greater than 4 suggests that there is no significant exchange interaction between copper centers in the solid state. researchgate.net

Correlation with Structure : Studies have successfully correlated EPR spectral features (e.g., axial, rhombic, or isotropic spectra) with the local coordination environment of Cu(II) centers as determined by single-crystal X-ray diffraction. mdpi.com For instance, Cu(II) complexes with a square pyramidal coordination environment often exhibit axial or rhombic EPR spectra, while those in a tetragonally distorted octahedral environment also show axial spectra. mdpi.commdpi.com

The table below presents representative EPR data for various Cu(II) complexes, illustrating the range of observed g-values.

| Complex Type | g∥ | g⊥ | Geometry | Reference |

| Cu(II) Schiff Base (Axial) | 2.24 | 2.06 | Square Pyramidal | researchgate.net |

| Cu(II) Hydrazone (Axial) | 2.219 | 2.052 | Distorted Square Planar | mdpi.com |

| Cu(II) Pyridine Amide (Rhombic) | g₁=2.260 | g₂=2.085, g₃=2.049 | Distorted Octahedral | mdpi.com |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for elucidating the electronic structure and stereochemistry of metal complexes. The magnetic moment of a complex, determined from these measurements, provides insights into the number of unpaired electrons in the d-orbitals of the central metal ion, which in turn helps in assigning the geometry of the complex.

While direct magnetic susceptibility data for metal complexes of this compound are not extensively reported in the literature, the behavior of analogous carbohydrazone and Schiff base complexes can provide a predictive framework. For instance, the magnetic moments of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from naphthofuran-2-carbohydrazide have been reported to be indicative of their geometries. The Co(II) complex exhibits a magnetic moment of 4.82 B.M., suggesting an octahedral geometry. Similarly, the Ni(II) complex, with a magnetic moment of 2.85 B.M., is also proposed to have an octahedral stereochemistry. The Cu(II) complex shows a magnetic moment of 1.75 B.M., which is slightly higher than the spin-only value for one unpaired electron and is consistent with an octahedral geometry. nih.gov

In a different study, a Mn(II) coordination polymer with a carbohydrazone ligand was found to exhibit antiferromagnetic coupling between the metal centers, mediated by the enolate oxygen of the ligand. doi.org This indicates that the nature of the carbohydrazide ligand and its coordination mode can significantly influence the magnetic interactions between metal ions in polynuclear complexes.

Furthermore, mononuclear complexes of Fe(III) and VO(IV) with a pyrazinecarbohydrazone ligand have been characterized magnetically. The Fe(III) complex displays a magnetic moment of 5.89 B.M., which is characteristic of a high-spin d⁵ system in an octahedral environment. The VO(IV) complex has a magnetic moment of 1.78 B.M., consistent with the presence of one unpaired electron in a square pyramidal geometry. eurjchem.com

Based on these examples, it can be anticipated that metal complexes of this compound would exhibit a range of magnetic properties depending on the metal ion, its oxidation state, and the resulting coordination geometry. A summary of expected magnetic moments for various metal complexes based on analogous compounds is presented in Table 1.

| Metal Ion | Expected Geometry | Expected Magnetic Moment (B.M.) | Reference |

| Co(II) | Octahedral | ~4.82 | nih.gov |

| Ni(II) | Octahedral | ~2.85 | nih.gov |

| Cu(II) | Octahedral | ~1.75 | nih.gov |

| Fe(III) | Octahedral (high-spin) | ~5.89 | eurjchem.com |

| VO(IV) | Square pyramidal | ~1.78 | eurjchem.com |

| Mn(II) | Antiferromagnetic coupling in polymers | Variable | doi.org |

Table 1: Expected Magnetic Properties of Metal Complexes of this compound based on Analogous Compounds

Catalytic Applications of Metal-Carbohydrazide Complexes

Metal complexes derived from carbohydrazide and related hydrazone ligands have garnered significant attention for their catalytic activities in various organic transformations. The presence of both nitrogen and oxygen donor atoms allows these ligands to form stable complexes that can act as efficient catalysts.

Evaluation in Oxidation Reactions (e.g., Alcohol Oxidation)

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Metal complexes of carbohydrazide-type ligands have shown promise as catalysts for this reaction, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

For example, copper complexes with bifunctional triazine-based ligands containing a bipyridine moiety have been used as catalysts for the aerobic oxidation of a range of primary and secondary alcohols. researchgate.net These systems demonstrate the potential of designing ligands that can effectively stabilize copper ions in a catalytically active state for alcohol oxidation.

Iron complexes have also been explored for this purpose. An iminopyridine iron(II) complex has been shown to activate hydrogen peroxide for the oxidation of various alcohols to their corresponding carbonyl compounds. nih.gov This highlights the potential of first-row transition metals in developing cost-effective and environmentally friendly oxidation catalysts.

Exploration in Other Organic Transformations

Beyond alcohol oxidation, metal-carbohydrazide complexes have been investigated as catalysts in a variety of other organic reactions. The versatility of these complexes allows them to be tailored for different types of transformations.

Vanadium(V) complexes with substituted 1,5-bis(2-hydroxybenzaldehyde)carbohydrazones have been successfully employed as catalyst precursors for the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. acs.org This is an industrially significant reaction, and the use of such complexes under mild conditions represents a valuable advancement.

Molybdenum complexes with ligands derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide have demonstrated catalytic activity in the epoxidation of cyclooctene (B146475) and the oxidation of linalool. mdpi.com These reactions are important for the synthesis of fine chemicals and fragrances.

The catalytic potential of these complexes in various oxidation reactions is summarized in Table 2.

| Catalyst Type | Substrate | Products | Reference |

| Copper(II) complexes with triazine-bipyridine ligands | Primary and secondary alcohols | Aldehydes and ketones | researchgate.net |

| Iron(II) iminopyridine complex | Alcohols | Carbonyl compounds | nih.gov |

| Vanadium(V) carbohydrazone complexes | Cyclohexane | Cyclohexanol and cyclohexanone | acs.org |

| Molybdenum aroyl hydrazone complexes | Cyclooctene | Epoxide | mdpi.com |

| Molybdenum aroyl hydrazone complexes | Linalool | Linalool oxides | mdpi.com |

Table 2: Catalytic Applications of Analogous Metal-Carbohydrazide Complexes in Organic Transformations

Given the structural similarities, it is plausible that metal complexes of this compound could also exhibit catalytic activity in these and other organic transformations. Future research in this area would be valuable to explore the full potential of these compounds.

Mechanistic Insights into Biological Activities of 5 Methylpyrimidine 2 Carbohydrazide Derivatives

Urease Enzyme Inhibition: Mechanistic Pathways

Urease, a nickel-dependent metalloenzyme, is crucial for the survival of various pathogens, including Helicobacter pylori, by catalyzing the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.comnih.govnih.gov This reaction increases the pH of the local environment, facilitating bacterial colonization in the acidic gastric mucosa, which can lead to peptic ulcers and gastric cancer. mdpi.comnih.gov Consequently, the inhibition of urease is a key therapeutic strategy.

The active site of urease contains a dinuclear nickel center, which is the primary target for inhibitors. nih.govnih.gov The inhibitory mechanism of 5-methylpyrimidine-2-carbohydrazide derivatives, like other urease inhibitors, is believed to involve direct interaction with these nickel ions. The carbohydrazide (B1668358) moiety (-CO-NH-NH2) is a key pharmacophore. The nitrogen and oxygen atoms within this group can act as chelating agents, binding to one or both of the nickel ions in the enzyme's active site. nih.govarabjchem.org This coordination disrupts the normal catalytic function of the enzyme.

Inhibitors can be classified as active site-directed or mechanism-based. nih.gov Derivatives of this compound likely act as active site-directed inhibitors. Their structure can mimic the natural substrate, urea, allowing them to fit into the substrate-binding pocket. nih.gov Once in the active site, functional groups on the pyrimidine (B1678525) ring and any substituents can form additional non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex and enhancing inhibitory potency. nih.govnih.gov The lack of bulky substituents is often favorable, as it allows for easier entry into the active site. nih.gov

Antioxidant Activity: Radical Scavenging and Chelation Mechanisms

Excessive production of free radicals, or reactive oxygen species (ROS), can lead to cellular damage and is implicated in a variety of diseases. nih.gov Antioxidants counteract this damage primarily through two mechanisms: radical scavenging and metal ion chelation.

Radical Scavenging: Derivatives of this compound can act as radical scavengers. The heterocyclic pyrimidine ring system and the hydrazide group can donate hydrogen atoms to neutralize free radicals, thereby breaking the chain reaction of lipid peroxidation and other oxidative processes. nih.gov The presence of electron-donating groups on the pyrimidine ring can enhance this activity.

Metal Chelation: Another key antioxidant mechanism is the chelation of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, this compound derivatives can form stable complexes, sequestering the metals and preventing them from participating in redox cycling. arabjchem.orgnih.gov The carbohydrazide moiety, with its nitrogen and oxygen atoms, is an effective metal-chelating functional group, forming stable five- or six-membered rings with the metal ion. dojindo.com

Antimicrobial Activity: Mechanistic Investigations

The hydrazone derivatives of pyrimidine and pyrazine (B50134) carbohydrazides have shown significant promise as antimicrobial agents. nih.govitmedicalteam.pl The antimicrobial action is often attributed to the toxophoric N-C=O linkage within the hydrazide structure. nih.gov

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated activity against a spectrum of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria. itmedicalteam.plijddr.in The mechanism of action is likely multifactorial. The lipophilicity of the molecule, which can be modified by adding different substituents, plays a role in its ability to penetrate the bacterial cell wall. nih.gov Once inside the cell, these compounds can interfere with various cellular processes. For instance, the chelation of essential metal ions by the carbohydrazide group can disrupt enzymatic functions vital for bacterial survival. Some studies on related hydrazone derivatives suggest that specific substitutions, such as nitro groups on an attached benzaldehyde (B42025) ring, can lead to promising activity against both Gram-positive and Gram-negative strains. ijddr.in

Antifungal Action Against Fungal Pathogens

The mechanisms underlying the antifungal activity of this compound derivatives are likely similar to those of other azole and hydrazone-based antifungal agents. A primary target for many antifungal drugs is the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that maintains its integrity and fluidity. nih.gov Inhibition of ergosterol synthesis disrupts the cell membrane, leading to cell death. Additionally, these compounds can inhibit key fungal virulence factors, such as the transition from yeast to hyphal form in Candida albicans, which is crucial for tissue invasion. nih.gov The generation of reactive oxygen species within the fungal cell is another potential mechanism that can lead to oxidative damage and apoptosis. nih.gov

Anti-tubercular Activity Against Mycobacterium tuberculosis: Proposed Mechanisms

Derivatives of 5-methylpyrazine-2-carbohydrazide (B1341549) have been investigated as potential anti-tubercular agents, showing activity against Mycobacterium tuberculosis. arabjchem.orgresearchgate.net This interest stems from their structural similarity to pyrazinamide (B1679903) (PZA), a first-line anti-tubercular drug. arabjchem.org PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. arabjchem.org A proposed mechanism of action for POA is the inhibition of the fatty acid synthetase I (FASI) system in M. tuberculosis, which is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. arabjchem.org It is hypothesized that this compound derivatives may act through a similar mechanism, interfering with mycolic acid synthesis and thus disrupting the integrity of the bacterial cell envelope. Another key target in M. tuberculosis is the InhA enzyme, a 2-trans-enoyl-acyl carrier protein reductase, which is also involved in the fatty acid elongation cycle (FAS-II). nih.gov

Anti-inflammatory Responses: Molecular Mechanisms (e.g., Cyclooxygenase (COX) Inhibition)

The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. rsc.org While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Derivatives of this compound may exert their anti-inflammatory effects by fitting into the active site of the COX-2 enzyme, thereby blocking the synthesis of prostaglandins. The pyrimidine scaffold is a known pharmacophore for COX inhibition. nih.gov Beyond COX inhibition, the anti-inflammatory response can also be attributed to the antioxidant properties of these compounds, as reactive oxygen species are known to contribute to the inflammatory process. mdpi.commdpi.com

α-Glucosidase Enzyme Inhibition: Mechanism of Action

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate digestion by hydrolyzing α-(1,4)-glycosidic linkages to release α-glucose. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov While direct mechanistic studies on this compound derivatives are limited, insights can be drawn from related heterocyclic compounds and carbohydrazide derivatives.

The inhibitory action of these derivatives against α-glucosidase is believed to occur through their interaction with the enzyme's active site. Molecular docking studies on similar heterocyclic structures, such as 1,2-benzothiazine 1,1-dioxide based carbohydrazides and benzimidazole-Schiff base derivatives, have revealed key binding interactions with amino acid residues in the active site of α-glucosidase. nih.govresearchgate.net These interactions often involve hydrogen bonding and hydrophobic interactions. For instance, studies on other inhibitors have highlighted the importance of interactions with residues like Asp203, Asp327, Asp542, and His600. mdpi.com

The general mechanism can be conceptualized as the inhibitor molecule fitting into the enzyme's active site, thereby preventing the natural substrate from binding and being hydrolyzed. The efficacy of this inhibition is determined by the strength and nature of the interactions between the inhibitor and the enzyme's amino acid residues.

Insecticidal Activity: Exploration of Molecular Targets and Pathways

Pyrimidine derivatives are a well-established class of insecticides. researchgate.net The molecular targets for these compounds are diverse and can include the nervous system and processes essential for insect growth and development. nih.gov For derivatives of this compound, while specific molecular targets are not extensively documented, potential pathways can be inferred from related structures.

One of the primary targets for many insecticides is the insect's nervous system. Pyrimidine-containing insecticides have been shown to act on nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are crucial for synaptic transmission in the insect central nervous system. By binding to these receptors, the compounds can disrupt normal nerve signaling, leading to paralysis and death. Another potential neural target is acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation and subsequent paralysis.

A different mode of action involves the disruption of insect growth and development. Chitin (B13524), a major component of the insect exoskeleton, is synthesized by the enzyme chitin synthase. Some pyrazine-based insecticides have been found to inhibit chitin biosynthesis, leading to a defective cuticle and ultimately, larval mortality. nih.govresearchgate.net This mode of action is particularly effective against larval stages of insects.

Given the structural similarities, it is plausible that this compound derivatives could act on one or more of these targets. The specific molecular target is likely influenced by the nature of the substituents on the carbohydrazide and pyrimidine moieties.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological potency and selectivity of this compound derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the molecular scaffold influence biological activity.

For α-glucosidase inhibition , the following structural features have been shown to be important in related compounds:

The Carbohydrazide Linker: This group is a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions within the enzyme's active site.

Substituents on the Phenyl Ring: In related carbohydrazide derivatives, the nature and position of substituents on an attached phenyl ring significantly impact inhibitory activity. Electron-withdrawing groups, such as nitro and halogen groups, have been shown to enhance potency in some series. nih.gov

The Pyrimidine Ring: The pyrimidine core itself contributes to the binding. The 5-methyl group may provide a beneficial hydrophobic interaction within a specific pocket of the active site.

For insecticidal activity , SAR studies on related diacylhydrazine and pyrimidine derivatives have revealed the following trends:

Substituents on Aromatic Rings: The presence and position of substituents on aromatic rings attached to the hydrazide can dramatically alter insecticidal potency and spectrum. For instance, in some series, a 3,5-dimethyl substitution pattern on a benzoyl moiety was found to be highly effective. nih.gov

The Nature of the Heterocyclic Core: Different heterocyclic rings attached to the carbohydrazide can influence the mode of action and the target insect species. nih.gov

The N'-substituent: In diacylhydrazine insecticides, a tert-butyl group on the second nitrogen of the hydrazide is often crucial for high activity.

The following table summarizes the inhibitory effects of some carbohydrazide derivatives on α-glucosidase, illustrating the impact of structural modifications.

| Compound ID | Modifications | IC50 (µM) |

| 2c | N'-(4-nitrobenzoyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | 2.80 ± 0.54 |

| 3h | 1-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfonyl)imidazolidin-2-one | 2.80 ± 0.54 |

| Acarbose (Standard) | - | 750.0 |

Data sourced from studies on related carbohydrazide derivatives, not specifically this compound. nih.govnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For α-glucosidase inhibition , the key pharmacophoric features likely include:

A hydrogen bond donor/acceptor group (the carbohydrazide moiety).

A hydrophobic region (the 5-methylpyrimidine (B16526) ring).

An additional aromatic or heterocyclic ring system that can be substituted to fine-tune binding affinity and selectivity. The spatial arrangement of these features is critical for fitting into the enzyme's active site.

For insecticidal activity , the pharmacophoric requirements may vary depending on the molecular target:

For nAChR modulators: The pharmacophore would typically include a cationic center or a group capable of forming a partial positive charge to interact with the anionic site of the receptor, along with a hydrogen bond acceptor.

Computational and Theoretical Investigations of 5 Methylpyrimidine 2 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) utilizing B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an essential tool for investigating the molecular properties of compounds like 5-Methylpyrimidine-2-carbohydrazide. nih.gov The B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) is a commonly used method that provides a balance between computational cost and accuracy for determining electronic and molecular properties. nih.govnih.gov Such calculations allow for the optimization of molecular geometry and vibrational analysis, providing deep insights into the molecule's structure and behavior at the atomic level. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy configuration. nih.gov For carbohydrazide (B1668358) derivatives, this process involves calculating bond lengths, bond angles, and dihedral (torsion) angles. nih.gov For instance, in related heterocyclic carbohydrazide structures, the planarity of the rings and the orientation of the carbohydrazide side chain are critical conformational features. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Pyrimidine-Carbohydrazide Scaffold

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O Bond Length | Carbonyl group in the carbohydrazide moiety | ~1.25 Å |

| N-N Bond Length | Hydrazide nitrogen-nitrogen bond | ~1.37 Å |

| C-N (Amide) Bond Angle | Angle within the amide-like structure of the hydrazide | ~120° |

| Pyrimidine (B1678525) Ring Torsion Angles | Dihedral angles defining the planarity of the pyrimidine ring | ~0° - 1° |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comschrodinger.com

The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. nih.gov It helps in identifying the regions prone to electrophilic and nucleophilic attack. irjweb.com In a typical MEP map, regions of negative electrostatic potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around the carbonyl oxygen and pyrimidine nitrogen atoms. nih.gov Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack, commonly found around the hydrazide N-H protons. nih.gov

Table 2: Calculated Electronic Properties

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity researchgate.net |